molecular formula C17H30N2O2 B7510428 N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide

Cat. No. B7510428
M. Wt: 294.4 g/mol
InChI Key: LBESFIXDJQNMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,

Mechanism of Action

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate at the NMDA receptor. This leads to a decrease in excitatory neurotransmission in the brain. N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been found to produce a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and sedation. It has also been found to affect heart rate, blood pressure, and body temperature. In animal studies, N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been found to have neuroprotective effects and to increase brain-derived neurotrophic factor (BDNF) levels.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide in lab experiments is that it is a selective NMDA receptor antagonist, which means it can be used to study the role of glutamate in learning and memory. However, one limitation is that N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been found to have addictive potential and can produce long-lasting effects, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for depression and anxiety. Another area of interest is its potential as a neuroprotective agent. Additionally, further research is needed to understand the long-term effects of N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide use and its potential for addiction.

Synthesis Methods

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide can be synthesized through a multistep process that involves the reaction of 3-methyl-2-butanone with 4-methylcyclohexanone in the presence of sodium hydroxide to form 4-methylcyclohexyl-3-methylbutan-2-one. The resulting compound is then reacted with piperidine in the presence of acetic acid to form N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.

Scientific Research Applications

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a selective NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has also been found to have antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-12(2)17(21)19-10-4-5-14(11-19)16(20)18-15-8-6-13(3)7-9-15/h12-15H,4-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBESFIXDJQNMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide

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